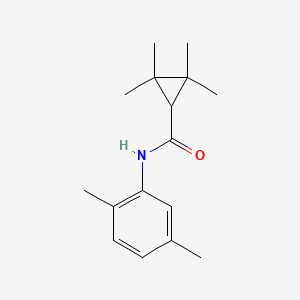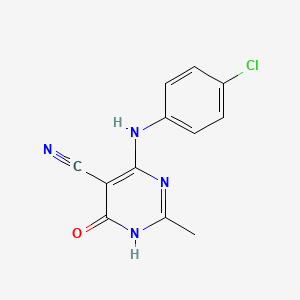![molecular formula C15H16ClN5O3 B13377330 N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide](/img/structure/B13377330.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bicyclic azabicyclo moiety, a benzimidazole core, and functional groups such as chloro and nitro substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azabicyclo[222]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as dichloromethane and acetic acid, with temperatures maintained around 40°C .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The key steps include the preparation of intermediate compounds, followed by their coupling under controlled conditions to form the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino-substituted benzimidazoles and various substituted azabicyclo derivatives .
Applications De Recherche Scientifique
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction is mediated through the azabicyclo moiety, which fits into the receptor binding site, leading to changes in receptor conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(2-methoxyphenyl)benzamide hydrochloride
- N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chinolincarboxamide
- N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide hydrochloride
Uniqueness
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups enhances its reactivity and potential for modification, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C15H16ClN5O3 |
|---|---|
Poids moléculaire |
349.77 g/mol |
Nom IUPAC |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-3H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H16ClN5O3/c16-10-5-9(12-13(18-7-17-12)14(10)21(23)24)15(22)19-11-6-20-3-1-8(11)2-4-20/h5,7-8,11H,1-4,6H2,(H,17,18)(H,19,22) |
Clé InChI |
YTMAQHHWGOVABH-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3NC=N4)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Tert-butyl-2-({[2-({5-tert-butyl-2-hydroxy-3-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-6-nitrophenol](/img/structure/B13377249.png)


![N-[N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide](/img/structure/B13377263.png)
![Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13377265.png)
![N-[N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide](/img/structure/B13377271.png)
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B13377273.png)

![1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one](/img/structure/B13377291.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377297.png)
![N-{6-[(phenylsulfonyl)amino]tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide](/img/structure/B13377299.png)
![2-benzylsulfanyl-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13377300.png)

![4-bromo-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B13377319.png)
